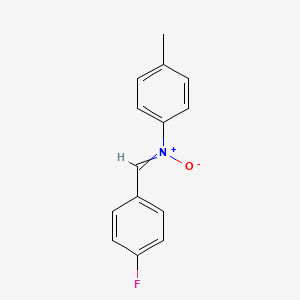
(4-Fluorophenyl)-N-(4-methylphenyl)methanimine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluorophenyl)-N-(4-methylphenyl)methanimine N-oxide is an organic compound characterized by the presence of fluorine and methyl groups attached to phenyl rings, along with an imine and N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)-N-(4-methylphenyl)methanimine N-oxide typically involves the reaction of 4-fluoroaniline with 4-methylbenzaldehyde to form the corresponding imine. This imine is then oxidized to the N-oxide using an appropriate oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)-N-(4-methylphenyl)methanimine N-oxide can undergo various chemical reactions, including:
Oxidation: The imine group can be further oxidized to form other functional groups.
Reduction: The N-oxide group can be reduced back to the imine.
Substitution: The fluorine and methyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for the oxidation of the imine to the N-oxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used to reduce the N-oxide group.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield further oxidized derivatives, while reduction would revert the N-oxide to the imine.
Scientific Research Applications
(4-Fluorophenyl)-N-(4-methylphenyl)methanimine N-oxide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4-Fluorophenyl)-N-(4-methylphenyl)methanimine N-oxide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the fluorine and methyl groups can influence the compound’s binding affinity and specificity, while the N-oxide group may participate in redox reactions that modulate biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
(4-Fluorophenyl)-N-(4-methylphenyl)methanimine N-oxide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and methyl groups, along with the N-oxide functionality, differentiates it from other similar compounds and may result in unique reactivity and applications.
Properties
CAS No. |
922142-71-0 |
|---|---|
Molecular Formula |
C14H12FNO |
Molecular Weight |
229.25 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-(4-methylphenyl)methanimine oxide |
InChI |
InChI=1S/C14H12FNO/c1-11-2-8-14(9-3-11)16(17)10-12-4-6-13(15)7-5-12/h2-10H,1H3 |
InChI Key |
GPXPKCHITDUHIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[N+](=CC2=CC=C(C=C2)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


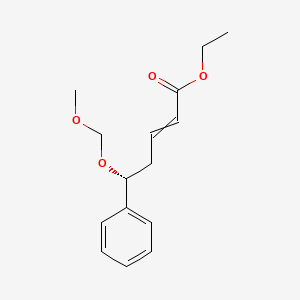
![N-(2-Ethoxy-5-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14188582.png)
![5-Methyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14188583.png)
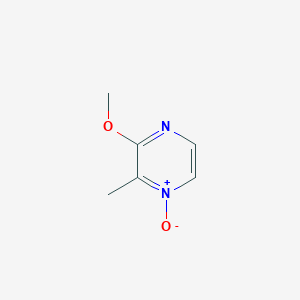
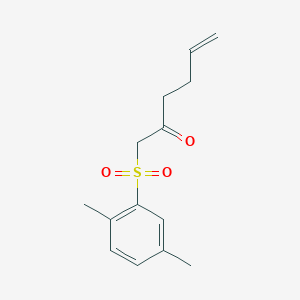
![Methyl 4-{5-[1-(morpholin-4-yl)ethyl]furan-2-yl}benzoate](/img/structure/B14188600.png)
![(9-Chlorobenzo[h]isoquinolin-6-yl)methanol](/img/structure/B14188619.png)
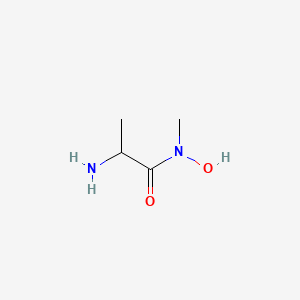
![4-Methoxy-3-[(2-methyl-2-phenylpropyl)amino]-1H-isoindol-1-one](/img/structure/B14188623.png)
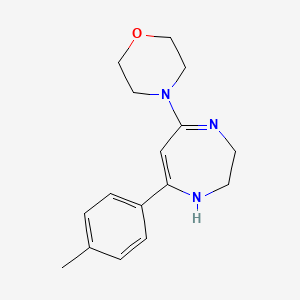
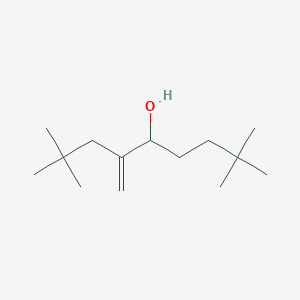
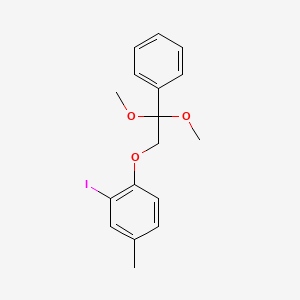
![4-(4-{Bis[2-(4-aminoanilino)ethyl]amino}phenyl)butanoic acid](/img/structure/B14188653.png)
![5,5'-Bibenzo[h]quinoline](/img/structure/B14188655.png)
